Dihydroartemisinin, 5-deshydroxy-6-deshydro-
Overview
Description
Dihydroartemisinin, 5-deshydroxy-6-deshydro-, is a derivative of artemisinin, a naturally occurring compound extracted from the plant Artemisia annua.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroartemisinin, 5-deshydroxy-6-deshydro-, is synthesized from artemisinin through a series of reduction reactions. The lactone moiety of artemisinin is transformed into a lactol during a reduction reaction, typically in the presence of mild hydride-reducing agents such as sodium borohydride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of dihydroartemisinin, 5-deshydroxy-6-deshydro-, involves large-scale extraction of artemisinin from Artemisia annua, followed by chemical modification through reduction reactions. The process is optimized to maximize yield and minimize costs, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dihydroartemisinin, 5-deshydroxy-6-deshydro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis from artemisinin.
Substitution: The compound can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The reaction conditions are typically mild to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroartemisinin, which are studied for their potential therapeutic applications .
Scientific Research Applications
Dihydroartemisinin, 5-deshydroxy-6-deshydro-, has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other artemisinin derivatives.
Industry: The compound is used in the pharmaceutical industry for the production of antimalarial drugs.
Mechanism of Action
The mechanism of action of dihydroartemisinin, 5-deshydroxy-6-deshydro-, involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules. This oxidative stress leads to the death of parasites and tumor cells. The compound targets various molecular pathways, including those involved in apoptosis and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include artemisinin, artesunate, artemether, and other artemisinin derivatives .
Comparison
Compared to other artemisinin derivatives, dihydroartemisinin, 5-deshydroxy-6-deshydro-, has unique properties such as higher potency and different pharmacokinetic profiles. Its ability to induce oxidative stress and target multiple pathways makes it a valuable compound in both antimalarial and anticancer research .
Properties
IUPAC Name |
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCIQFCSITOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122228 | |
Record name | 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217752-74-3 | |
Record name | 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217752-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,5a,6,7,8,8a-Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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